molecular formula C7H8BrNO2S B1524266 (3-Bromophenyl)methanesulfonamide CAS No. 919354-04-4

(3-Bromophenyl)methanesulfonamide

Cat. No.: B1524266
CAS No.: 919354-04-4
M. Wt: 250.12 g/mol
InChI Key: NZPHFPJATRGGMD-UHFFFAOYSA-N
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Description

(3-Bromophenyl)methanesulfonamide is an organic compound with the chemical formula C7H8BrNO2S. It is a derivative of methanesulfonamide, where the hydrogen atom on the phenyl ring is substituted by a bromine atom at the meta position. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)methanesulfonamide typically involves the reaction of 3-bromophenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The process involves careful control of temperature, reaction time, and the use of high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

    Deprotection Reactions: The methanesulfonamide group can be removed under acidic or basic conditions to yield the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate and a solvent like tetrahydrofuran (THF), are commonly used.

    Deprotection: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenylmethanesulfonamides, depending on the nucleophile used.

    Coupling Reactions: Products are biaryl compounds with various functional groups.

    Deprotection: The primary product is 3-bromophenylamine.

Scientific Research Applications

(3-Bromophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)methanesulfonamide depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and the methanesulfonamide group can interact with various molecular targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl)methanesulfonamide: Similar structure but with the bromine atom at the para position.

    (2-Bromophenyl)methanesulfonamide: Bromine atom at the ortho position.

    (3-Chlorophenyl)methanesulfonamide: Chlorine atom instead of bromine at the meta position.

Uniqueness

(3-Bromophenyl)methanesulfonamide is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with other molecules. The meta position of the bromine atom can lead to different steric and electronic effects compared to the ortho and para isomers, making it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

(3-bromophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPHFPJATRGGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679338
Record name 1-(3-Bromophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919354-04-4
Record name 1-(3-Bromophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromophenyl)methanesulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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